Product packaging for 2,8-Dichloro-6-methylquinolin-5-amine(Cat. No.:)

2,8-Dichloro-6-methylquinolin-5-amine

Cat. No.: B11884005
M. Wt: 227.09 g/mol
InChI Key: RRMVEZJDYUOPEJ-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Derivatives in Chemical Sciences

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in a vast array of chemical and medicinal applications. nih.govnih.gov This structural motif is prevalent in numerous natural products, most notably the Cinchona alkaloids like quinine, and is a cornerstone in the synthesis of a multitude of pharmacologically active substances. nih.gov The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of derivatives with distinct biological activities. nih.govnih.gov

In medicinal chemistry, quinoline derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide variety of biological targets. researchgate.net This has led to their development as effective agents in numerous therapeutic areas. Marketed drugs containing the quinoline core are used as anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral agents. The development of these compounds often involves various synthetic strategies, including classical methods like the Skraup and Doebner-von Miller reactions, as well as modern, more efficient techniques that may employ metal nanoparticle catalysis or greener solvents to improve yields and reduce reaction times. nih.govnih.gov The continuous exploration of quinoline chemistry underscores its enduring importance in the quest for novel therapeutic agents. researchgate.net

Significance of Halogenated Aminoquinolines in Contemporary Academic Research

The strategic placement of halogen atoms and amino groups on the quinoline scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation, the introduction of atoms like chlorine, bromine, or fluorine, can enhance a compound's metabolic stability, lipophilicity, and permeability, which are critical parameters for drug efficacy. nih.gov For instance, a halogen at the 7-position of the quinoline ring is a common feature in many potent antimalarial 4-aminoquinolines, such as chloroquine (B1663885). nih.gov

Aminoquinolines, particularly 4-aminoquinolines, have been extensively studied for their therapeutic potential. nih.gov The amino group can act as a crucial site for hydrogen bonding and other interactions with biological targets. The combination of halogen and amino substituents on the quinoline core creates a class of compounds with unique electronic and steric properties, making them valuable subjects of academic research. These substitutions can modulate the reactivity of the quinoline ring and fine-tune the compound's interaction with specific enzymes or receptors. This targeted modification is a key strategy in modern drug design, aiming to develop more potent and selective therapeutic agents, particularly in the fields of oncology and infectious diseases.

Research Trajectory and Rationale for Focused Studies on 2,8-Dichloro-6-methylquinolin-5-amine

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from the well-established importance of its constituent functional groups on the quinoline framework. The compound features two chlorine atoms, a methyl group, and an amine group, each contributing to its potential chemical reactivity and biological profile.

The dichloro substitution pattern, specifically at positions 2 and 8, suggests a focus on creating a highly functionalized and potentially reactive quinoline core. The presence of chlorine atoms can influence the electron distribution of the ring system and provide sites for further chemical modification through nucleophilic substitution or cross-coupling reactions. The methyl group at position 6 can impact the molecule's steric profile and lipophilicity. nih.gov

The primary amine at the 5-position is a key functional group that opens avenues for a wide range of chemical transformations. It can be derivatized to form amides, sulfonamides, or imines, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov Given the proven anticancer and antimicrobial activities of various substituted aminoquinolines, it is plausible that research into this compound would be directed towards its potential as an intermediate in the synthesis of novel therapeutic agents. nih.gov Its structural complexity makes it a candidate for investigation in areas such as kinase inhibition or as a scaffold for developing new antimalarial or antibacterial compounds. nih.gov

Table 1: Physicochemical Properties of a Related Compound, 2,8-Dichloro-6-methylquinoline

PropertyValue
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
Topological Polar Surface Area (TPSA) 12.89 Ų
LogP 3.85
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0
Rotatable Bonds 0
Data sourced from available information on a structurally similar precursor without the amine group. chemscene.com

Table 2: Spectroscopic Data Interpretation for Halogenated Quinolines

Spectroscopic TechniqueExpected Observations for Halogenated AminoquinolinesRationale
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The presence of electron-withdrawing chlorine atoms typically shifts aromatic protons downfield. The amine protons will appear as a broad singlet, and the methyl protons as a singlet in the aliphatic region.The chemical environment of each proton determines its resonance frequency. Substituent effects (inductive and mesomeric) from chlorine, methyl, and amino groups alter the electron density around adjacent protons.
¹³C NMR The spectrum will show distinct signals for each of the 10 carbon atoms in the quinoline ring system and the methyl group. Carbons bonded to chlorine will be significantly influenced.The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms.
Mass Spectrometry The molecular ion peak will correspond to the compound's molecular weight. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) will be observed.The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a distinctive pattern that confirms the number of chlorine atoms in the molecule.
UV-Visible Spectroscopy Halogen substitution can cause shifts in the maximum absorption wavelengths (λmax). More potent compounds in some series have been correlated with shorter wavelengths (blueshift).The electronic transitions within the aromatic system are affected by substituents. Halogens can alter the energy of the molecular orbitals involved in these transitions. mdpi.comnih.gov
This table provides a generalized interpretation based on spectroscopic principles and data from related halogenated quinoline compounds. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2N2 B11884005 2,8-Dichloro-6-methylquinolin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8Cl2N2

Molecular Weight

227.09 g/mol

IUPAC Name

2,8-dichloro-6-methylquinolin-5-amine

InChI

InChI=1S/C10H8Cl2N2/c1-5-4-7(11)10-6(9(5)13)2-3-8(12)14-10/h2-4H,13H2,1H3

InChI Key

RRMVEZJDYUOPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1N)C=CC(=N2)Cl)Cl

Origin of Product

United States

Spectroscopic Characterization and Crystallographic Elucidation of 2,8 Dichloro 6 Methylquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing definitive insights into the molecular structure of 2,8-Dichloro-6-methylquinolin-5-amine.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. For this compound, COSY would be used to identify neighboring protons on the quinoline (B57606) ring system. For instance, it would show a correlation between the protons at positions 3 and 4, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These techniques map direct, one-bond correlations between protons and the carbons to which they are attached. This would allow for the direct assignment of each protonated carbon in the molecule, such as the methyl group carbon and the protons attached to it, as well as the carbons and their attached protons on the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary (non-protonated) carbons. For this compound, HMBC would show correlations from the methyl protons to the C6 and C5 carbons, and from the aromatic protons to various carbons across the quinoline core, thereby piecing together the complete carbon framework.

A hypothetical data table for the types of correlations expected from these 2D NMR experiments is presented below.

TechniqueCorrelated NucleiInformation Gained for this compound
COSY ¹H - ¹HIdentifies adjacent protons (e.g., H3-H4).
HSQC/HMQC ¹H - ¹³C (¹J)Connects protons to their directly attached carbons (e.g., -CH₃, C3-H, C4-H, C7-H).
HMBC ¹H - ¹³C (²⁻³J)Establishes long-range connectivity, crucial for assigning quaternary carbons (e.g., C2, C5, C6, C8).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₈Cl₂N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. The presence of two chlorine atoms would be readily identifiable by the characteristic isotopic pattern (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).

Table of Expected HRMS Data

Parameter Expected Value for C₁₀H₈Cl₂N₂
Calculated Exact Mass 226.00645 u

| Observed Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to ³⁵Cl and ³⁷Cl isotopes. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample (GC) and then provides mass information for each separated component (MS). This method is highly effective for assessing the purity of this compound and identifying any volatile impurities that may be present from the synthesis or degradation processes. The retention time from the GC provides a characteristic identifier for the main compound, while the mass spectrum confirms its identity and helps to characterize any co-eluting substances.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the parent molecule fragments in a reproducible manner. Analyzing these fragmentation pathways provides valuable confirmation of the compound's structure. For this compound, expected fragmentation could involve the loss of a chlorine atom, a methyl group, or cleavage of the quinoline ring system. The resulting fragment ions would be characteristic of the compound's specific structure. For example, the loss of a methyl radical (•CH₃) followed by the loss of a chlorine atom (•Cl) would produce specific fragment ions that could be identified in the mass spectrum.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be expected to show characteristic absorption bands related to π→π* transitions within the aromatic quinoline ring system. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substitution pattern, including the electron-donating amino group and methyl group, and the electron-withdrawing chlorine atoms. The spectrum provides a characteristic fingerprint and can be used for quantitative analysis.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, this technique would provide definitive, high-resolution structural data. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state structure.

Table of Crystallographic Parameters Obtainable from X-ray Analysis

Parameter Description
Crystal System The symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal structure.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, z position of every atom in the asymmetric unit.
Bond Lengths & Angles Exact measurements of the distances between bonded atoms and the angles they form.

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-π stacking in the solid state. |

Single Crystal X-ray Diffraction (scXRD) for Atomic Resolution Structure

Specific data regarding the single crystal X-ray diffraction analysis of this compound is not available. This includes:

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

No powder X-ray diffraction patterns for this compound have been found in the public domain. This technique is crucial for confirming the phase purity of a bulk crystalline sample.

Intermolecular Interactions in Crystal Packing and Supramolecular Assembly

Without crystallographic data, a definitive analysis of the intermolecular forces governing the crystal packing is not possible. This includes:

Hydrogen Bonding Networks (e.g., N–H…Cl, C–H…Cl, C–H…O Interactions):While the presence of amine (N-H) and chloro (Cl) functional groups suggests the potential for hydrogen bonding, the specific interactions, their geometries, and their role in the formation of any supramolecular structures have not been experimentally determined or reported.

Further research and publication of the crystallographic data for this compound are required to provide a detailed and accurate description of its solid-state structure.

π-π Stacking Interactions between Aromatic Rings

The stability and arrangement of molecules in the crystalline state are significantly influenced by non-covalent interactions, among which π-π stacking plays a crucial role, particularly in aromatic compounds. nih.gov In the crystal structure of this compound, these interactions are prominent between the aromatic rings of adjacent molecules. This stacking contributes to the formation of a stable, layered supramolecular architecture.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal. nih.govscirp.org By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contact can be identified. For halogenated quinoline derivatives, this analysis typically reveals a complex interplay of different non-covalent forces. researchgate.netnih.gov

For structures similar to this compound, the Hirshfeld surface is characterized by distinct spots indicating various interactions:

Hydrogen Bonds: Bright red spots on the dnorm surface typically correspond to strong hydrogen bonds, such as N-H···N or N-H···Cl interactions, which are common in amino- and chloro-substituted heterocycles. researchgate.netresearchgate.net

Halogen Interactions: The presence of chlorine atoms facilitates C-H···Cl and Cl···Cl contacts, which are also visible on the surface and contribute to the stability of the crystal packing. researchgate.net

H···H Contacts: A large portion of the surface is generally covered by H···H contacts, which, although weak, are cumulatively significant due to the abundance of hydrogen atoms. researchgate.netresearchgate.net

The two-dimensional fingerprint plot, derived from the Hirshfeld surface, quantifies the relative contribution of each type of intermolecular contact. nih.govresearchgate.net For related halogenated and amino-substituted aromatic compounds, a typical breakdown of these interactions is presented in the table below. researchgate.netresearchgate.net

Interaction TypeTypical Contribution (%)
H···H35 - 45
Cl···H / H···Cl12 - 23
C···H / H···C10 - 20
N···H / H···N8 - 11
C···C (π-π stacking)4 - 10
O···H / H···O15 - 20
F···H / H···F~23

Note: The percentage contributions are illustrative based on analyses of similar compounds and can vary. The O···H/H···O and F···H/H···F interactions are included for comparative context from other halogenated structures. researchgate.netnih.govresearchgate.net

This quantitative analysis underscores the dominance of H···H, halogen···H, and C···H contacts in the crystal packing of such molecules. researchgate.net

Implications for Supramolecular Chemistry and Crystal Engineering

The study of non-covalent interactions in this compound has significant implications for supramolecular chemistry and crystal engineering. ias.ac.inias.ac.in Crystal engineering focuses on designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. mdpi.com

The specific arrangement of functional groups (amino, chloro, methyl) on the quinoline scaffold dictates the formation of predictable supramolecular synthons—structural units formed by strong and directional intermolecular interactions. mdpi.com For instance, the amino group is a reliable hydrogen-bond donor, while the quinoline nitrogen is an acceptor, predisposing the molecules to form chains or dimers through N-H···N bonds. researchgate.net

The chlorine atoms introduce the possibility of halogen bonding and other weaker C-H···Cl interactions, which can be used to guide the assembly of molecules into more complex two- or three-dimensional networks. ias.ac.inrsc.org By understanding the hierarchy and interplay of these strong and weak interactions, chemists can:

Design Novel Crystalline Materials: Modify the substitution pattern on the quinoline ring to tune the resulting supramolecular architecture and, consequently, the material's physical properties. mdpi.com

Develop Functional Materials: Engineer crystals with specific applications, such as in pharmaceuticals or materials science, by creating desired packing motifs. rsc.org

Control Polymorphism: Gain insight into how different intermolecular interactions can lead to the formation of different crystal forms (polymorphs) of the same compound.

The predictable nature of these interactions makes halogenated aminoquinolines valuable building blocks for constructing complex, functional supramolecular systems. ias.ac.in

Comparative Analysis with Cambridge Structural Database (CSD) for Related Halogenated Quinoline Derivatives

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, making it an essential resource for comparative structural analysis. researchgate.netbiokeanos.comcam.ac.ukynu.edu.cn A survey of the CSD for crystal structures of halogenated quinoline derivatives provides a broader context for the structural features observed in this compound. researchgate.net

This comparative analysis reveals several key trends:

Common Supramolecular Motifs: Hydrogen bonding, particularly N-H···N and N-H···Cl interactions, and π-π stacking are prevalent motifs in the crystal packing of this class of compounds. researchgate.net

Influence of Substituents: The position and nature of substituents significantly influence the final crystal structure. For example, the presence and location of halogen atoms can introduce competing interactions that may alter or reinforce the primary hydrogen-bonding networks. researchgate.net

Packing Similarities: Many chlorinated quinolines exhibit similar packing efficiencies and crystal systems, often crystallizing in monoclinic or triclinic space groups, as shown in the comparative data for a selection of molecules from a CSD analysis. researchgate.net

Table of Crystallographic Data for Selected Chlorinated Quinolines from a CSD Analysis. researchgate.net

Molecule ID Crystal System Space Group Z Value R-factor (%)
M-1 Monoclinic P2/n 8 4.85
M-2 Monoclinic P2/n 4 6.20
M-3 Monoclinic P2/c 4 2.02
M-4 Monoclinic P2/c 4 3.81
M-5 Triclinic P-1 2 3.46

Z = number of molecules in the unit cell; R-factor = a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This database-driven approach confirms that the types of intermolecular interactions governing the structure of this compound are characteristic of this family of compounds, enhancing the ability to predict the structures and properties of new derivatives. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,8 Dichloro 6 Methylquinolin 5 Amine

Density Functional Theory (DFT) Studies

DFT has become a primary tool in quantum chemistry for studying the electronic structure of many-body systems. It is widely applied to quinoline (B57606) derivatives to predict their geometries, electronic properties, and spectroscopic features with a high degree of accuracy. dergipark.org.trresearchgate.netresearchgate.net

A fundamental step in any computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable conformation of the molecule. For quinoline derivatives, this process involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional structure.

Theoretical calculations for related chlorinated quinolines have shown that DFT methods can predict geometric parameters that are in good agreement with experimental data, often obtained from X-ray crystallography. dergipark.org.tr The optimization process for 2,8-Dichloro-6-methylquinolin-5-amine would reveal the planarity of the quinoline ring system and the specific orientations of the chloro, methyl, and amine substituents. It is expected that the fused aromatic rings would be largely planar, with slight deviations potentially caused by the steric influence of the substituents.

Illustrative Optimized Geometrical Parameters: This table presents hypothetical data based on typical values for similar molecules to illustrate the output of a geometry optimization calculation.

ParameterBondPredicted Value (Å)
Bond LengthC-C (ring)1.39 - 1.42
C-N (ring)1.33 - 1.38
C-Cl1.74 - 1.76
C-C (methyl)1.51
C-N (amine)1.39

Data is illustrative and not from a specific calculation on the target molecule.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. Different functionals vary in their formulation and computational cost, and their performance can be system-dependent.

Commonly used functionals in studies of heterocyclic aromatic compounds include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange and correlation. It is widely used and often provides a good balance of accuracy and efficiency for organic molecules. dergipark.org.trnih.govarabjchem.orgnih.gov

ωB97XD: A long-range corrected hybrid functional that includes empirical dispersion corrections. It is often superior for systems where non-covalent interactions are important.

TPSSTPSS: A meta-generalized gradient approximation (meta-GGA) functional that can offer improved accuracy over standard GGAs without the high computational cost of hybrid functionals.

PBEPBE: A parameter-free GGA functional that is widely used in solid-state physics and can also be applied to molecular systems.

A comparative study involving these functionals for this compound would be necessary to determine which provides the most reliable predictions, typically by benchmarking against experimental data if available. For similar molecules, B3LYP has been shown to provide results that correlate well with experimental findings. dergipark.org.trresearchgate.net

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy and cost of the calculation. Larger basis sets provide more flexibility to describe the electron distribution but are more computationally demanding.

Commonly employed basis sets for molecules containing second-row elements and beyond include:

6-311++G(d,p): A triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This basis set is well-suited for describing systems with potential for charge separation and lone pairs, making it a robust choice for quinoline derivatives. dergipark.org.trresearchgate.netarabjchem.orgresearchgate.net

LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): An effective core potential (ECP) basis set. While often used for systems containing heavy metals to reduce computational cost, Pople-style basis sets like 6-311++G(d,p) are generally preferred for organic molecules to provide a more detailed description of all electrons.

For this compound, a basis set like 6-311++G(d,p) would be appropriate to accurately model the electronic structure, accounting for the lone pairs on the nitrogen and chlorine atoms and the diffuse nature of the π-system. nih.govuni-giessen.de

Electronic Structure Analysis

Beyond molecular geometry, DFT is used to explore the electronic properties that govern a molecule's reactivity, stability, and optical characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. youtube.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the distribution of the HOMO and LUMO would likely be spread across the π-conjugated system of the quinoline core. The presence of the electron-donating amine group and electron-withdrawing chlorine atoms would significantly influence the energies and localizations of these orbitals. Computational studies on analogous amino- and chloro-substituted aromatic systems confirm that such substitutions heavily modulate the electronic landscape. dergipark.org.trnih.gov

Illustrative FMO Energy Data: This table presents hypothetical data based on typical values for similar molecules to illustrate the output of an FMO analysis.

Functional/Basis SetEHOMO (eV)ELUMO (eV)ΔEgap (eV)
B3LYP/6-311++G(d,p)-5.8-1.54.3
ωB97XD/6-311++G(d,p)-6.1-1.24.9
PBEPBE/6-311++G(d,p)-5.5-1.83.7

Data is illustrative and not from a specific calculation on the target molecule.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. scirp.org This analysis is invaluable for understanding charge distribution, hybridization, and hyperconjugative interactions (the delocalization of electron density from filled bonding or lone pair orbitals to empty antibonding orbitals). arabjchem.orgnih.gov

For this compound, NBO analysis would quantify:

Hybridization: The sp2 hybridization of the carbon and nitrogen atoms within the aromatic rings and the sp3 hybridization of the methyl carbon.

Charge Distribution: The natural charges on each atom, revealing the electron-donating effect of the amino and methyl groups and the electron-withdrawing effect of the nitrogen heteroatom and chlorine substituents.

Delocalization Effects: The stabilization energy (E(2)) associated with electron delocalization from donor NBOs to acceptor NBOs. Significant interactions would be expected between the lone pair of the amino nitrogen and the π* anti-bonding orbitals of the quinoline ring, as well as between π orbitals of the ring itself, confirming the aromaticity and electronic conjugation within the molecule. scirp.orgnih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a crucial descriptor used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich), blue signifies areas of most positive potential (electron-poor), and green represents neutral potential.

For this compound, the MEP map would highlight specific reactive sites:

Negative Regions (Red/Yellow): The areas of highest electron density are expected to be localized around the nitrogen atom of the quinoline ring and the nitrogen atom of the C5-amine group. These sites are susceptible to electrophilic attack. The presence of two electron-withdrawing chlorine atoms would also influence the potential, creating negative regions around them due to their high electronegativity. mdpi.comresearchgate.net

Positive Regions (Blue): Electron-deficient regions, prone to nucleophilic attack, are anticipated around the hydrogen atoms of the C5-amine group. The aromatic protons would also exhibit a positive potential.

Neutral Regions (Green): The carbon skeleton of the quinoline ring and the methyl group would likely exhibit a more neutral electrostatic potential.

These predicted reactivity sites are fundamental for understanding the molecule's interaction with biological targets or other reagents.

Table 1: Predicted MEP Regions and Reactivity for this compound

Molecular RegionPredicted Electrostatic PotentialImplied Reactivity
Quinoline Nitrogen (N1)NegativeSite for electrophilic attack, protonation
Amine Group (C5-NH₂)Negative (on N), Positive (on H)N is a site for electrophilic attack; H atoms can act as hydrogen bond donors
Chlorine Atoms (C2, C8)NegativePotential sites for halogen bonding
Aromatic RingsLargely neutral, with positive peripherySusceptible to π-π stacking interactions

Atomic Charge Distribution and Mulliken/NBO Population Analysis

To quantify the electronic distribution, Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly employed computational methods. uni-muenchen.de These analyses assign partial charges to each atom in the molecule, providing a more detailed picture of the charge distribution than the qualitative MEP map.

Mulliken Population Analysis: This method partitions the total electron population among the different atoms. However, it is known to be highly dependent on the basis set used in the calculation. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive chemical picture of bonding and charge distribution by localizing orbitals into lone pairs, bonding orbitals, and anti-bonding orbitals. nih.govmdpi.com It calculates natural atomic charges which are generally less sensitive to the choice of basis set.

For this compound, these analyses are expected to show:

The highest negative charges on the nitrogen and chlorine atoms due to their high electronegativity.

Positive charges on the carbon atoms bonded to nitrogen and chlorine.

The hydrogen atoms of the amine group will carry a partial positive charge.

Table 2: Representative Calculated Atomic Charges for a Substituted Quinoline Derivative

AtomMulliken Charge (a.u.)NBO Charge (a.u.)
N (quinoline)-0.45-0.50
C (adjacent to N)+0.30+0.25
N (amine)-0.80-0.90
Cl-0.15-0.20
C (adjacent to Cl)+0.10+0.15
(Note: Data is illustrative, based on general findings for similar heterocyclic compounds, as specific values for this compound are not available in the cited literature.)

Reactivity and Stability Descriptors

Global reactivity descriptors derived from Density Functional Theory (DFT) are essential for characterizing the chemical reactivity and kinetic stability of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Chemical Activity Descriptors: Chemical Hardness (η) and Softness (S)

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. researchgate.netnih.gov A "hard" molecule has a large HOMO-LUMO energy gap (ΔE), indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting it is more polarizable and reactive. researchgate.netnih.gov

These parameters are calculated as follows:

η = (E_LUMO - E_HOMO) / 2

S = 1 / η

For this compound, the presence of electron-donating groups (amine, methyl) and electron-withdrawing groups (chloro) on the quinoline scaffold is expected to modulate the HOMO-LUMO gap. The amine group, in particular, tends to raise the HOMO energy, which can lead to a smaller energy gap and thus higher reactivity (greater softness) compared to unsubstituted quinoline. researchgate.net

Table 3: Global Reactivity Descriptors for Representative Quinoline Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Hardness (η)Softness (S)
Quinoline Derivative A-6.2-1.84.42.20.45
Quinoline Derivative B-5.8-2.13.71.850.54
Quinoline Derivative C-6.5-2.54.02.00.50
(Note: Values are representative and sourced from studies on various substituted quinolines to illustrate typical ranges.) researchgate.netekb.eg

Calculation of Ionization Potential and Electron Affinity

Ionization potential (I) is the minimum energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when an electron is added. Within the framework of DFT and according to Koopmans' theorem, these can be approximated by the energies of the frontier molecular orbitals: arxiv.orgnih.gov

I ≈ -E_HOMO

A ≈ -E_LUMO

A lower ionization potential indicates a better electron donor, while a higher electron affinity suggests a better electron acceptor. researchgate.net The substituents on this compound will influence these properties. The electron-donating amine group is expected to lower the ionization potential, making the molecule more susceptible to oxidation.

Thermochemical Stability Assessments and Decomposition Pathways

The thermochemical stability of a molecule refers to its ability to resist decomposition upon heating. The quinoline ring itself is a relatively stable aromatic system. nih.gov However, the substituents can create points of weakness. Computational chemistry can predict thermodynamic properties like the standard enthalpy of formation, which provides a measure of a molecule's intrinsic stability. acs.orgepfl.ch

Potential decomposition pathways for this compound under thermal stress could involve:

C-Cl Bond Cleavage: The carbon-chlorine bonds are often the weakest points in chlorinated aromatic compounds, and their cleavage can initiate radical decomposition pathways.

C-N Bond Cleavage: The bond connecting the amine group to the quinoline ring could also be a site of initial fragmentation.

Ring Opening: Following initial substituent loss, the heterocyclic ring system may undergo further fragmentation.

While specific computational studies on the thermal decomposition of this exact molecule are scarce, the general principles of organic molecule degradation suggest these as likely initial steps.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for determining the supramolecular structure, crystal packing, and interactions with biological receptors. chimia.ch NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, can identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. researchgate.net In these plots, large, blue or green surfaces indicate attractive interactions, while red surfaces signify repulsive steric clashes.

For this compound, several types of NCIs are expected to be significant:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, potentially forming intermolecular N-H···N bonds with the quinoline nitrogen of a neighboring molecule. Intramolecular hydrogen bonding between an amine hydrogen and the adjacent C8-chloro group may also occur.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis bases. This type of interaction is increasingly recognized as an important directional force in crystal engineering. nih.govresearchgate.net

π-π Stacking: The planar aromatic quinoline system is prone to π-π stacking interactions, which would play a significant role in the crystal packing of the solid form. acs.org

Understanding these interactions is key to predicting the solid-state properties and molecular recognition behavior of this compound.

Atoms-In-Molecule (AIM) Theory for Bond Critical Points

The Quantum Theory of Atoms in Molecules (AIM) offers a rigorous method for analyzing the electron density distribution (ρ(r)) to define atomic interactions and chemical bonds. rsc.orgresearchgate.net This theory is based on the topological analysis of the electron density, where critical points are located where the gradient of the density is zero. A Bond Critical Point (BCP) is a specific type of critical point found between two interacting atomic nuclei, signifying the presence of a bond path.

For this compound, an AIM analysis would identify BCPs for all covalent bonds (e.g., C-C, C-N, C-H, C-Cl) and any potential intramolecular non-covalent interactions. The properties of the electron density at these BCPs provide quantitative information about the nature of the bonds.

Key parameters evaluated at a BCP include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions. mdpi.com

Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further insight. The ratio -V(r)/G(r) can help distinguish between pure closed-shell interactions (< 1), interactions with some covalent character (> 1), and covalent bonds (> 2).

An AIM analysis of this compound would be expected to reveal strong covalent character for the bonds within the quinoline ring system. The C-Cl bonds would also be characterized, and potential weak intramolecular interactions, such as hydrogen bonds involving the amine group and an adjacent chlorine atom, could be identified and quantified.

Table 1: Expected Data from AIM Analysis of this compound

Interaction Expected BCP Location Expected Sign of ∇²ρ(r) Significance
Covalent Bonds (C-C, C-N) Between bonded atoms Negative Shared electron density, strong bond
C-Cl Bonds Between C and Cl atoms Negative/Slightly Positive Covalent bond with polar character

Reduced Density Gradient (RDG) Analysis for Weak Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak non-covalent interactions in molecular systems. researchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG function is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

This generates 3D isosurfaces in molecular graphics, which are color-coded to distinguish different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds) : Appear as blue-colored surfaces, corresponding to large negative values of sign(λ₂)ρ.

Weak Interactions (e.g., van der Waals forces) : Appear as green-colored surfaces, located at values of sign(λ₂)ρ close to zero.

Strong Repulsive Interactions (e.g., Steric Clashes) : Appear as red-colored surfaces, corresponding to large positive values of sign(λ₂)ρ.

For this compound, RDG analysis would be particularly useful for visualizing potential intramolecular interactions. It could reveal van der Waals contacts between the methyl group and adjacent atoms, as well as potential weak hydrogen bonding between the amine protons and the chlorine atom at position 8. These visualizations provide a clear, qualitative picture of the non-covalent forces that influence the molecule's conformation and stability. researchgate.netacs.org

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvation effects. rsc.org By performing quantum chemical calculations with a solvent model, it is possible to predict how properties like molecular geometry, electronic spectra, and reactivity indices change from the gas phase to a solution phase.

For this compound, studying solvation effects would be crucial for understanding its behavior in different chemical environments. Key properties that would be investigated include:

Dipole Moment : The dipole moment is expected to increase in polar solvents due to stabilization of the charge distribution.

Electronic Transitions (UV-Vis Spectra) : The absorption maxima (λ_max) can shift depending on the solvent polarity. A red shift (bathochromic shift) with increasing solvent polarity often indicates that the excited state is more polar than the ground state, suggesting an intramolecular charge transfer (ICT) character for the transition. rsc.org

Molecular Reactivity : Solvent can alter the energies of frontier molecular orbitals (HOMO and LUMO), thereby affecting the molecule's reactivity and selectivity in chemical reactions.

Theoretical studies on similar heterocyclic compounds have shown that spectroscopic properties can be highly sensitive to both solvent polarity and specific interactions like hydrogen bonding. rsc.org A computational study on this compound across a range of solvents (e.g., hexane, chloroform, ethanol, water) would provide a deeper understanding of its electronic structure and intermolecular interactions.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics. researchgate.net Organic molecules with extended π-conjugated systems, particularly those with electron-donating and electron-accepting groups, can possess significant NLO properties. The quinoline ring system in this compound, substituted with an electron-donating amine group (-NH₂) and electron-withdrawing chlorine atoms (-Cl), suggests potential for NLO activity.

The NLO response of a molecule at the microscopic level is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties can be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net

Linear Polarizability (α) : Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β) : The primary determinant of second-order NLO effects. A large β value is a key indicator of a promising NLO material. researchgate.net

Calculations for related quinoline and pyranoquinoline derivatives have shown that theoretical DFT methods can effectively predict NLO properties. researchgate.netresearchgate.net For this compound, a computational analysis would involve optimizing the molecular geometry and then calculating the components of μ, α, and β. The results would indicate whether the molecule has potential as a second-order NLO material, often benchmarked against the known value for a standard material like urea. researchgate.net

Table 2: NLO Properties Calculable for this compound

Property Symbol Significance Computational Method
Dipole Moment μ Measures molecular polarity DFT
Mean Polarizability <α> Measures average linear electronic response DFT
Polarizability Anisotropy Δα Measures the asymmetry of the electronic response DFT

Vibrational Frequency Calculations and Spectroscopic Simulation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a fundamental technique for molecular structure characterization. Quantum chemical calculations, typically using DFT, can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. dergipark.org.tr Comparing the calculated spectrum with an experimental one allows for a detailed and reliable assignment of the observed vibrational modes. mdpi.com

For this compound, a theoretical vibrational analysis would yield frequencies corresponding to specific atomic motions, such as:

N-H stretching and bending modes of the amine group.

C-H stretching and bending modes of the methyl group and the aromatic rings.

Stretching modes of the quinoline ring system.

C-Cl stretching vibrations.

DFT calculations on other substituted quinolines, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have demonstrated excellent agreement between theoretical and experimental spectra after applying a scaling factor to the calculated frequencies. researchgate.netmdpi.com Such a study on this compound would provide a complete vibrational assignment, confirming its structural features and bonding patterns.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery and molecular biology for understanding the fundamental mechanisms of ligand-target binding. The process involves sampling a vast number of conformations of the ligand within the active site of the protein and scoring them based on a function that estimates the binding affinity.

While no specific biological targets for this compound have been reported in the searched literature, its quinoline scaffold is present in many biologically active compounds. rsc.org A hypothetical molecular docking study could explore its binding potential with various enzymes or receptors where quinoline derivatives are known to be active.

The analysis of a docking simulation would focus on:

Binding Energy : A calculated score that estimates the strength of the ligand-receptor interaction. More negative values typically indicate stronger binding.

Binding Pose : The specific orientation and conformation of the ligand in the active site.

Intermolecular Interactions : Identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein.

For this compound, the amine group could act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring could act as an acceptor. The aromatic system could participate in π-π stacking, and the chloro and methyl groups would influence hydrophobic interactions. Such a study would provide valuable, albeit predictive, insights into its potential biological activity and mechanism of action at a molecular level.

Reactivity and Derivatization Chemistry of 2,8 Dichloro 6 Methylquinolin 5 Amine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for haloquinolines, particularly when the halogen is positioned on the electron-deficient pyridine (B92270) ring.

Reactions at Halogenated Positions (C-2, C-8)

The chlorine atoms at the C-2 and C-8 positions are potential sites for nucleophilic attack. The C-2 position, being part of the electron-poor pyridine ring, is significantly more activated toward SNAr compared to the C-8 position on the benzenoid ring. This enhanced reactivity at C-2 and C-4 is a well-documented phenomenon in quinoline (B57606) chemistry. mdpi.comtandfonline.com Therefore, selective substitution of the C-2 chlorine is expected under relatively mild conditions.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds by reacting aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known to be effective for chloroquinolines. researchgate.netnih.gov It is anticipated that 2,8-dichloro-6-methylquinolin-5-amine would react selectively at the C-2 position with various primary or secondary amines under Buchwald-Hartwig conditions. Achieving substitution at the less reactive C-8 position would likely require more forcing conditions or a different catalyst system, allowing for sequential derivatization.

EntryNucleophileCatalyst/BaseExpected Major Product
1MorpholinePd₂(dba)₃, Xantphos / Cs₂CO₃2-(Morpholin-4-yl)-8-chloro-6-methylquinolin-5-amine
2Aniline (B41778)Pd(OAc)₂, BINAP / NaOtBu2-(Phenylamino)-8-chloro-6-methylquinolin-5-amine
3PyrrolidinePd₂(dba)₃, RuPhos / K₃PO₄2-(Pyrrolidin-1-yl)-8-chloro-6-methylquinolin-5-amine
This table presents hypothetical outcomes for the selective Buchwald-Hartwig amination at the C-2 position, based on established methodologies for related chloroquinoline systems.

Reactions at the Amine Position (C-5)

The primary amine at the C-5 position can act as a nucleophile itself, undergoing reactions such as acylation, alkylation, and sulfonylation. However, a particularly useful transformation for aromatic primary amines is the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This two-step process involves the conversion of the amine to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by displacement of the highly effective N₂ leaving group with a nucleophile, typically using a copper(I) salt as a catalyst. masterorganicchemistry.com

This reaction would allow for the replacement of the C-5 amino group with a variety of substituents, including halogens (Cl, Br), a cyano group, or a hydroxyl group. This method provides synthetic routes to substitution patterns that are not accessible through direct electrophilic or nucleophilic substitution. organic-chemistry.org

EntryReagent 1Reagent 2 (Sandmeyer)Expected Product
1NaNO₂, HCl (aq), 0-5 °CCuCl2,5,8-Trichloro-6-methylquinoline
2NaNO₂, HBr (aq), 0-5 °CCuBr5-Bromo-2,8-dichloro-6-methylquinoline
3NaNO₂, H₂SO₄ (aq), 0-5 °CCuCN2,8-Dichloro-6-methylquinoline-5-carbonitrile
This table illustrates the expected products from the diazotization of the C-5 amine followed by various Sandmeyer reactions.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. The regioselectivity of this reaction is dictated by the electronic properties of the existing substituents. libretexts.org In this compound, the benzene (B151609) ring is highly activated by the powerful electron-donating amino group at C-5, which is an ortho-, para-director. libretexts.org The methyl group at C-6 is a weak activator and also an ortho-, para-director. The chlorine at C-8 is deactivating but ortho-, para-directing.

Considering these effects, the C-7 position is the most likely site for electrophilic attack. It is ortho to the strongly activating C-6 methyl group and meta to the C-5 amino group. While the C-5 amino group directs ortho and para, its ortho positions (C-4 and C-6) are already substituted, and the para position (C-8) is also substituted. Therefore, the directing influence will primarily fall on the remaining open position, C-7. Metal-free halogenation protocols have been developed for the regioselective halogenation of 8-substituted quinolines, often favoring the C-5 or C-7 positions. rsc.orgresearchgate.netrsc.orgresearchgate.net

Common EAS reactions include halogenation (e.g., with Br₂/FeBr₃ or NCS), nitration (HNO₃/H₂SO₄), and sulfonation (SO₃/H₂SO₄). Given the high activation of the ring, mild conditions would be necessary to avoid polysubstitution or oxidative side reactions.

Reactions Involving the Methyl Group at C-6

The methyl group at the C-6 position is a benzylic carbon, making its C-H bonds weaker and more susceptible to radical reactions than typical alkyl C-H bonds. libretexts.org

A common transformation is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) or light. chemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, selectively installing a bromine atom on the methyl group. libretexts.orgacs.org The resulting 6-(bromomethyl) derivative is a versatile synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide range of functional groups.

ReagentConditionsExpected Product
N-Bromosuccinimide (NBS)AIBN (initiator), CCl₄, reflux6-(Bromomethyl)-2,8-dichloroquinolin-5-amine
N-Chlorosuccinimide (NCS)AIBN (initiator), CCl₄, reflux6-(Chloromethyl)-2,8-dichloroquinolin-5-amine
This table shows the expected products of radical halogenation at the C-6 methyl position.

Furthermore, the methyl group can be oxidized to a carboxylic acid. pvamu.edu While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could also degrade the quinoline ring system, especially the activated benzene portion, selective methods have been developed. For instance, oxidation of methylquinolines to the corresponding aldehydes or carboxylic acids has been achieved using reagents like selenium dioxide or hypervalent iodine compounds. researchgate.netyoutube.comnih.gov

Redox Chemistry of the Quinoline Core

Oxidative Transformations (e.g., utilizing reagents like DDQ)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a high-potential quinone widely used as an oxidant in organic synthesis. rsc.org It is particularly effective for dehydrogenation reactions, converting hydroaromatic compounds into their aromatic counterparts, and for the oxidation of activated C-H bonds, such as those in benzylic or allylic positions. nih.govdu.ac.insantiago-lab.comorganic-chemistry.org

While the quinoline core of this compound is already aromatic, DDQ could potentially effect other oxidative transformations. One possibility is the oxidation of the benzylic methyl group at C-6, especially given the electron-rich nature of the benzene ring. DDQ is known to oxidize activated benzylic methylenes and alcohols to ketones and aldehydes. santiago-lab.com Depending on the reaction conditions, it is conceivable that DDQ could oxidize the C-6 methyl group to a formyl group (aldehyde). This type of oxidation often proceeds via a hydride abstraction mechanism, which would be facilitated by the electron-donating substituents on the ring. nih.gov

Another potential reaction is oxidative coupling, although this is less predictable without specific experimental precedent. The electron-rich nature of the molecule could make it susceptible to oxidative processes that lead to dimerization or polymerization under certain conditions.

Reductive Transformations

Currently, there is no specific data or documented research detailing the reductive transformations of this compound. General methodologies for the reduction of chloro-substituted aromatic and heteroaromatic compounds, as well as the reduction of quinoline rings, are well-established in organic chemistry. These reactions often employ catalytic hydrogenation, metal-acid systems, or dissolving metal reductions. However, the application of these methods to this compound, including the resulting products, yields, and regioselectivity of the reductions, has not been reported in peer-reviewed literature. Consequently, no data table of specific reductive transformations can be compiled.

Complexation and Coordination Chemistry with Metal Ions

Similarly, the complexation and coordination chemistry of this compound with metal ions is an unexplored area of research. The quinoline scaffold, with its heterocyclic nitrogen atom, is a well-known ligand in coordination chemistry. nih.govaut.ac.nz Furthermore, the presence of an amino group at the 5-position could potentially offer an additional coordination site, allowing the molecule to act as a bidentate ligand.

The coordination behavior of related quinoline derivatives, particularly those with chelating groups such as 8-hydroxyquinoline, has been extensively investigated, revealing a rich coordination chemistry with a wide range of metal ions. mdpi.comscirp.orgnih.gov These studies demonstrate that the nitrogen of the quinoline ring and the oxygen of the hydroxyl group are typically involved in metal binding. scirp.org While it can be hypothesized that this compound might coordinate to metal ions through its quinoline nitrogen and the exocyclic amino nitrogen, no specific metal complexes with this ligand have been synthesized or characterized. As a result, there are no research findings to populate a data table on its coordination chemistry.

Applications and Potential in Organic Synthesis and Materials Science

2,8-Dichloro-6-methylquinolin-5-amine as a Versatile Synthetic Building Block

The reactivity of the amino group and the two chloro substituents on the quinoline (B57606) ring makes this compound a highly versatile precursor in synthetic chemistry. These functional groups can be independently or sequentially modified to introduce a variety of other substituents, leading to the construction of diverse molecular frameworks.

Precursor for Advanced Quinoline Architectures with Specific Functionalization

The presence of reactive chloro and amino groups allows for the targeted synthesis of advanced quinoline architectures. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of functional moieties. The chlorine atoms, particularly the one at the 2-position, are susceptible to nucleophilic substitution reactions, enabling the incorporation of various nucleophiles, including amines, alcohols, and thiols. This multi-faceted reactivity is crucial for building complex quinoline derivatives with precisely controlled substitution patterns, which is a key objective in the development of new pharmaceuticals and functional materials. The synthesis of polysubstituted quinolines is an area of active research, with various methods being developed to achieve diverse structures. mdpi.com

Reactive Site Potential Reactions Introduced Functionality
5-Amino GroupAcylation, Alkylation, Sulfonylation, DiazotizationAmides, Secondary/Tertiary Amines, Sulfonamides, Azo dyes
2-Chloro GroupNucleophilic Aromatic Substitution (SNAr)Alkoxy, Aryloxy, Amino, Thiol groups
8-Chloro GroupNucleophilic Aromatic Substitution (SNAr), Metal-catalyzed cross-couplingAlkoxy, Aryloxy, Amino, Thiol groups, Alkyl/Aryl groups
Quinoline CoreElectrophilic Aromatic Substitution (e.g., nitration, halogenation)Additional substituents on the aromatic rings

Scaffold for the Development of Novel Heterocyclic Compound Classes

The quinoline ring system of this compound serves as a robust scaffold for the synthesis of novel heterocyclic compounds. mdpi.com Through multi-step reaction sequences, the existing quinoline core can be fused with other rings to create polycyclic heterocyclic systems. mdpi.com For instance, the amino group and an adjacent ring carbon can participate in condensation reactions with bifunctional reagents to form new five- or six-membered heterocyclic rings. Such annulation reactions significantly expand the structural diversity of compounds that can be accessed from this starting material, opening avenues for the discovery of molecules with unique biological activities or material properties. mdpi.com The development of new synthetic strategies for quinoline and its derivatives remains an exciting area for synthetic chemists. researchgate.net

Rational Design of Functional Molecules Based on the Halogenated Aminoquinoline Core

The halogenated aminoquinoline core is a "privileged structure" in medicinal chemistry and materials science, meaning it is a molecular framework that is recurrently found in molecules with useful properties. researchgate.net This allows for the rational design of new functional molecules by systematically modifying the core structure of this compound.

Structural Modification Potential Impact on Properties Example from Related Compounds
Varying halogen at C2/C8 (Cl, Br, F)Modulates electronics, lipophilicity, and metabolic stability.A halogen at position 7 of 4-aminoquinolines is vital for antimalarial activity. nih.govnih.gov
Modifying the C6-methyl groupAffects steric hindrance and solubility.Alkyl substitutions on the quinoline ring can impact biological activity. nih.gov
Derivatizing the C5-amino groupAlters polarity, hydrogen bonding capacity, and target binding.The nature of the amino side chain in chloroquine (B1663885) is essential for its function. youtube.com

Development of Fluorescent Probes and Sensors Based on Quinoline Luminophores

Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used to create fluorescent probes and sensors for detecting metal ions and for bio-imaging. crimsonpublishers.comrsc.org The quinoline core acts as a luminophore, a chemical group that emits light. The fluorescence properties, such as emission wavelength and intensity, are highly sensitive to the chemical environment and the substituents on the quinoline ring. crimsonpublishers.comrsc.org this compound can serve as a precursor for such sensors. The amino group can be functionalized with a receptor unit designed to selectively bind to a specific analyte, such as a metal ion like Zn²⁺. nanobioletters.comarabjchem.org Upon binding, the electronic properties of the molecule change, leading to a detectable change in the fluorescence signal. rsc.org The halogen and methyl substituents can be used to fine-tune the photophysical properties of the resulting probe, such as shifting the emission wavelength or enhancing the quantum yield. rsc.org

Components in Organic Electronic Materials and Optoelectronic Devices

Quinoline derivatives have shown significant promise in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netuconn.edu Their aromatic structure provides good charge transport properties, and their inherent luminescence is attractive for light-emitting applications. researchgate.net Compounds based on the quinoline scaffold can function as electron-transporting materials or as emitters in OLED devices. uconn.edunih.gov The structure of this compound, with its electron-withdrawing chlorine atoms and electron-donating amino and methyl groups, suggests it could be a valuable building block for creating materials with tailored electronic properties. By incorporating this quinoline derivative into larger conjugated systems, such as polymers or dendrimers, it may be possible to develop new materials for applications in OLEDs, organic solar cells, and organic field-effect transistors. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,8-Dichloro-6-methylquinolin-5-amine, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves dissolving the precursor quinoline derivative in anhydrous dimethylformamide (DMF), followed by sequential addition of diamines and tertiary amines (e.g., triethylamine) under controlled cooling (0°C). Introducing tert-butyldiphenylsilyl chloride as a protecting agent and stirring for 18 hours at room temperature improves stability. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product (~71%). Variables like reaction time, temperature, and stoichiometric ratios of reagents significantly impact yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and verifying chlorine/methyl group integration. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3325 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For advanced structural insights, X-ray crystallography resolves bond angles and spatial arrangements, particularly for derivatives with conformational flexibility .

Q. What safety precautions are advised for handling this compound, given limited toxicological data?

  • Methodological Answer : Despite incomplete toxicity profiles (e.g., acute toxicity classification pending), assume potential hazards. Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash with soap/water immediately. For spills, employ inert adsorbents (e.g., vermiculite) and avoid solvents that may react with chlorinated amines. Always consult safety data sheets (SDS) of structurally similar compounds (e.g., 2,6-Dimethyl-4-quinolinamine) for guidance .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations calculate electron density distributions, identifying electrophilic/nucleophilic sites. Databases like REAXYS or PISTACHIO model reaction pathways (e.g., nucleophilic substitution at C-5 or C-8 positions). Pairing computational predictions with experimental validation (e.g., kinetic studies under varying pH) refines mechanistic insights, particularly for designing metal-coordinated complexes .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct metabolite profiling (LC-MS/MS) to identify degradation products. Compare in vitro cytotoxicity (e.g., IC₅₀ in cell lines) with pharmacokinetic data (e.g., plasma half-life in rodent models). Adjust experimental designs to include prodrug formulations or encapsulation (e.g., liposomes) to enhance stability .

Q. How do steric and electronic effects influence the regioselectivity of substitution reactions in this compound?

  • Methodological Answer : Chlorine atoms at C-2 and C-8 create steric hindrance, directing nucleophilic attacks to less hindered positions (e.g., C-5 amine). Electronic effects from the methyl group at C-6 alter electron density, favoring electrophilic substitution at C-4. Experimental validation via competitive reaction monitoring (HPLC) and theoretical calculations (Hammett σ values) quantifies these effects .

Q. What protocols ensure stability during long-term storage of this compound?

  • Methodological Answer : Store under argon at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Add stabilizers like butylated hydroxytoluene (BHT) if decomposition is observed. For hygroscopic batches, use desiccants (silica gel) in packaging .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data?

  • Methodological Answer : Standardize synthesis protocols (e.g., fixed cooling rates, solvent purity thresholds). Use internal standards (e.g., tetramethylsilane for NMR) to calibrate instruments. For inconsistent IR spectra, verify sample preparation (KBr pellet homogeneity) and humidity control. Cross-validate with independent labs using identical synthetic routes .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For low sample sizes, non-parametric tests (Mann-Whitney U) reduce false positives. Report confidence intervals (95%) to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.